2,3,4,5,6-Pentabromobenzyl alcohol

Descripción

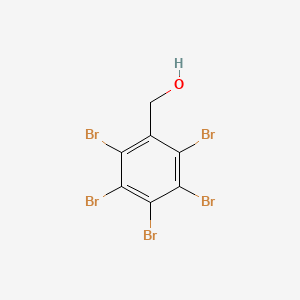

Structure

3D Structure

Propiedades

IUPAC Name |

(2,3,4,5,6-pentabromophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Br5O/c8-3-2(1-13)4(9)6(11)7(12)5(3)10/h13H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKWHDMUCBWSKGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1=C(C(=C(C(=C1Br)Br)Br)Br)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Br5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00370053 | |

| Record name | 2,3,4,5,6-Pentabromobenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00370053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

502.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79415-41-1 | |

| Record name | 2,3,4,5,6-Pentabromobenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00370053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,4,5,6-Pentabromobenzyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2,3,4,5,6-Pentabromobenzyl alcohol CAS number

An In-depth Technical Guide to 2,3,4,5,6-Pentabromobenzyl Alcohol

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2,3,4,5,6-Pentabromobenzyl alcohol, a significant organic compound in synthetic chemistry. We will delve into its fundamental properties, synthesis, potential applications, and critical safety protocols, grounded in authoritative data.

2,3,4,5,6-Pentabromobenzyl alcohol is a heavily halogenated aromatic alcohol. Its structure, characterized by a benzene ring fully substituted with bromine atoms except for the hydroxymethyl group, imparts unique chemical characteristics. The primary identifier for this compound is its CAS (Chemical Abstracts Service) number, which is 79415-41-1 .[1][2][3][4]

This compound is generally described as an organic building block.[1] Its high molecular weight and bromine content are central to its physical properties and reactivity.

Physicochemical and Structural Data

The key properties of 2,3,4,5,6-Pentabromobenzyl alcohol are summarized in the table below. The high melting point is indicative of strong intermolecular forces, likely influenced by the numerous bromine atoms.

| Property | Value | Source |

| CAS Number | 79415-41-1 | [1][2][3] |

| Molecular Formula | C₇H₃Br₅O | [1][2][3] |

| Molecular Weight | 502.62 g/mol | [1][2][3] |

| IUPAC Name | (2,3,4,5,6-pentabromophenyl)methanol | [2] |

| Melting Point | 260 °C (decomposes) | [1] |

| Assay Purity | ≥97% | [1] |

| InChI Key | KKWHDMUCBWSKGL-UHFFFAOYSA-N | [1][2] |

| SMILES String | OCc1c(Br)c(Br)c(Br)c(Br)c1Br | [1] |

Molecular Structure Diagram

The structural formula provides a clear visualization of the atomic arrangement.

Caption: Chemical structure of 2,3,4,5,6-Pentabromobenzyl alcohol.

Synthesis and Formation Pathways

While specific, detailed synthesis protocols for 2,3,4,5,6-Pentabromobenzyl alcohol are not widely published in academic literature, its formation is noted as a result of the hydrolysis of polymeric brominated flame retardants, such as FR-1025.[1] This pathway is significant from an environmental and materials science perspective, as it describes the generation of a smaller molecule from a larger polymer.

Formation via Hydrolysis

The breakdown of brominated flame retardants is a key source of this compound. The process can be conceptualized as the cleavage of ether linkages within the polymer backbone, releasing the pentabromobenzyl alcohol units.

Caption: Formation of Pentabromobenzyl alcohol from polymeric precursors.

Applications and Relevance in Research

Role as an Organic Building Block

The primary utility of 2,3,4,5,6-Pentabromobenzyl alcohol is as a synthon or organic building block.[1] Its functional groups—the hydroxyl (-OH) and the five bromo (-Br) substituents—offer multiple sites for chemical modification. The hydroxyl group can be easily converted into other functionalities (e.g., ethers, esters, halides), while the bromine atoms, though generally unreactive on an aromatic ring, can participate in certain cross-coupling reactions under specific catalytic conditions.

Relevance to Flame Retardants

This compound is used in the synthesis of precursor flame-suppressing polymers.[5] Its high bromine content makes it an effective radical trap in combustion processes, which is the fundamental mechanism of many halogenated flame retardants.

Potential in Drug Development

Direct applications of 2,3,4,5,6-Pentabromobenzyl alcohol in drug development are not documented. However, halogenated organic molecules are a cornerstone of medicinal chemistry. Stable isotope-labeled versions of related compounds, like Benzyl alcohol-¹³C, are used to trace metabolic pathways and in pharmacokinetic studies.[6] The heavily brominated structure of pentabromobenzyl alcohol could be of interest for creating dense, radio-opaque materials or as a fragment for developing novel therapeutic agents where high lipophilicity and specific steric bulk are desired.

Analytical Characterization

Confirming the identity and purity of 2,3,4,5,6-Pentabromobenzyl alcohol relies on standard analytical techniques. Available data indicates that the compound has been characterized by various spectrometric methods.[2]

| Analytical Technique | Purpose | Reference |

| Infrared (IR) Spectroscopy | Identifies functional groups (e.g., O-H and C-Br bonds). | [2] |

| Mass Spectrometry | Confirms molecular weight and fragmentation pattern. | [2] |

| Raman Spectroscopy | Provides complementary vibrational data to IR. | [2] |

Safety, Handling, and Storage

As a laboratory chemical, 2,3,4,5,6-Pentabromobenzyl alcohol is classified as hazardous and requires careful handling.[7]

GHS Hazard Classification

The Globally Harmonized System (GHS) provides the following classifications for this chemical:

-

Skin Irritation (Category 2) : Causes skin irritation.[1][2][7]

-

Eye Irritation (Category 2) : Causes serious eye irritation.[1][2][7]

-

Specific Target Organ Toxicity (Single Exposure, Category 3) : May cause respiratory irritation.[1][2][7]

The signal word associated with these hazards is "Warning".[1][2][7]

Recommended Safety Protocols

A rigorous safety protocol is mandatory when handling this compound. The following workflow outlines the essential steps for safe use, from preparation to disposal.

Caption: Recommended workflow for safe handling of Pentabromobenzyl alcohol.

-

Precautionary Statements (P-codes) : Key handling advice includes P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1][2]

-

Storage : The compound should be stored in a class of combustible solids (Storage Class 11).[1] It is essential to keep the container tightly closed and in a dry, well-ventilated place.

References

-

2,3,4,5,6-Pentabromobenzyl alcohol. PubChem, National Center for Biotechnology Information. [Link]

-

Chemical Properties of 2,3,4,5,6-Pentabromobenzyl alcohol, n-butyl ether. Cheméo. [Link]

-

2,3,4,5,6-Pentabromobenzyl alcohol, 2-methylpropyl ether. NIST WebBook. [Link]

-

Synthesis of 3 qa starting from 2‐bromobenzyl alcohol. ResearchGate. [Link]

- CN101412660A - Preparation of 2,3,4,5,6-pentafluorobenzyl alcohol.

-

Applications in drug development. European Pharmaceutical Review. [Link]

-

2,3,4,5,6-Pentafluorobenzyl Alcohol. PubChem, National Center for Biotechnology Information. [Link]

Sources

- 1. 2,3,4,5,6-Pentabromobenzyl alcohol 97 79415-41-1 [sigmaaldrich.com]

- 2. 2,3,4,5,6-Pentabromobenzyl alcohol | C7H3Br5O | CID 2733946 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. 2,3,4,5,6-PENTABROMOBENZYL ALCOHOL | 79415-41-1 [amp.chemicalbook.com]

- 5. specialchem.com [specialchem.com]

- 6. benchchem.com [benchchem.com]

- 7. fishersci.com [fishersci.com]

2,3,4,5,6-Pentabromobenzyl alcohol chemical properties

An In-depth Technical Guide to the Chemical Properties of 2,3,4,5,6-Pentabromobenzyl Alcohol

Introduction

2,3,4,5,6-Pentabromobenzyl alcohol is a highly halogenated aromatic compound of significant interest to researchers in materials science and synthetic chemistry. As a member of the polybrominated aromatic family, its properties are dictated by the dense bromine substitution on the phenyl ring and the reactive primary alcohol functionality. This guide provides a comprehensive technical overview of its chemical and physical properties, spectroscopic profile, plausible synthetic routes, and potential applications, with insights tailored for researchers, scientists, and drug development professionals. While not a therapeutic agent itself, understanding the behavior of such polyhalogenated scaffolds is valuable in the broader context of medicinal chemistry, where halogenation is a key strategy for modulating molecular properties.

Physicochemical and Structural Properties

2,3,4,5,6-Pentabromobenzyl alcohol is a white to light yellow crystalline powder under standard conditions.[1] The five bromine atoms contribute significantly to its high molecular weight and density, rendering the aromatic ring electron-deficient and sterically hindered. Its melting point is notably high, though it coincides with its decomposition temperature, a critical consideration for any thermally-driven reactions.[2]

| Property | Value | Source(s) |

| IUPAC Name | (2,3,4,5,6-pentabromophenyl)methanol | [2] |

| CAS Number | 79415-41-1 | [2] |

| Molecular Formula | C₇H₃Br₅O | [2] |

| Molecular Weight | 502.62 g/mol | [2] |

| Appearance | White to light yellow crystalline powder | [1] |

| Melting Point | 260 °C (decomposes) | [1] |

| SMILES | C(C1=C(C(=C(C(=C1Br)Br)Br)Br)Br)O | [2] |

| InChI Key | KKWHDMUCBWSKGL-UHFFFAOYSA-N | [2] |

Spectroscopic Profile: An Interpretive Analysis

A comprehensive structural elucidation relies on a combination of spectroscopic techniques. While specific spectra are proprietary, a Senior Scientist can predict the characteristic features based on the molecule's structure.

Infrared (IR) Spectroscopy

The IR spectrum is dominated by features of the hydroxyl group and the heavily substituted aromatic ring.

-

O-H Stretch: A strong, broad absorption is expected in the 3200–3500 cm⁻¹ region due to intermolecular hydrogen bonding of the alcohol moieties.

-

C-H Stretch: A weak absorption from the methylene (-CH₂-) group should appear around 2850-2960 cm⁻¹.[3]

-

C=C Stretch (Aromatic): Aromatic ring stretching vibrations are expected in the 1350-1500 cm⁻¹ range. The substitution pattern and electronic effects of bromine may cause shifts and multiple bands.

-

C-O Stretch: A strong, sharp absorption corresponding to the primary alcohol C-O stretching vibration should be present in the 1000–1075 cm⁻¹ region.[4]

-

C-Br Stretch: Absorptions for carbon-bromine bonds typically appear in the fingerprint region, often below 690 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides precise information about the carbon-hydrogen framework.

-

¹H NMR: The spectrum is expected to be simple.

-

-CH₂- Protons: A singlet integrating to 2H, likely between δ 4.5-5.0 ppm. The deshielding is due to the adjacent oxygen and the electron-withdrawing aromatic ring.

-

-OH Proton: A broad singlet integrating to 1H. Its chemical shift is variable (typically δ 1-5 ppm) and depends on concentration, solvent, and temperature. It will exchange with D₂O.

-

-

¹³C NMR: The proton-decoupled spectrum will show distinct signals for the benzylic carbon and the aromatic carbons.

-

-CH₂OH Carbon: Expected in the δ 60-70 ppm range.[5]

-

Aromatic Carbons: Six distinct signals are expected for the aromatic carbons, likely in the δ 120-140 ppm range. The carbon bearing the -CH₂OH group (C1) will be at a different chemical shift from the bromine-bearing carbons (C2-C6). Heavy halogen substitution can lead to broader peaks and complex splitting in high-resolution spectra, though C-Br coupling is not typically resolved.[6]

-

Mass Spectrometry (MS)

Electron ionization (EI) mass spectrometry would likely lead to significant fragmentation.

-

Molecular Ion (M⁺): The molecular ion peak at m/z 502 may be weak or absent due to the facile fragmentation of the benzylic C-C bond. The isotopic pattern will be highly characteristic due to the presence of five bromine atoms (⁷⁹Br and ⁸¹Br have ~1:1 natural abundance).

-

Alpha-Cleavage: The most probable fragmentation is the cleavage of the bond between the aromatic ring and the benzylic carbon. This would result in the loss of a ·CH₂OH radical (mass 31), leading to a prominent pentabromophenyl cation [C₆Br₅]⁺.

-

Loss of Water: Dehydration (loss of H₂O, mass 18) from the molecular ion is a common fragmentation pathway for alcohols, which would lead to an ion at m/z 484.

Chemical Synthesis and Reactivity

Proposed Synthetic Workflow

The proposed synthesis starts from pentabromobenzonitrile, proceeding through a reduction to the corresponding amine, followed by a diazotization and subsequent hydrolysis to yield the target alcohol.

Caption: Role as a versatile chemical intermediate for further synthesis.

Perspective for Drug Development Professionals

While polybrominated compounds like this are not typical drug candidates due to concerns about persistence and potential toxicity similar to other polyhalogenated compounds,[9][10] the study of such molecules provides valuable insights for medicinal chemists.

-

Modulating Lipophilicity: Halogenation is a common strategy to increase the lipophilicity of a drug molecule, which can enhance membrane permeability and influence absorption, distribution, metabolism, and excretion (ADME) properties. The extreme polybromination of this molecule serves as a useful chemical probe for understanding the upper limits of this effect.

-

Metabolic Stability: The electron-deficient and sterically shielded aromatic ring is expected to be highly resistant to oxidative metabolism by cytochrome P450 enzymes. This resistance to metabolism is a desirable trait in drug design. * Scaffold for Synthesis: Benzyl alcohol derivatives are common structural motifs in a wide range of biologically active compounds and approved drugs. [1][11][12]Although the pentabromo- substitution pattern is extreme, this molecule represents a synthetically accessible scaffold that could be used to probe steric and electronic requirements in receptor binding pockets. The bromine atoms could also serve as handles for further functionalization via cross-coupling reactions, though this would be challenging.

However, the potential for bioaccumulation and thyrotoxicity, as seen with related polybrominated diphenyl ethers (PBDEs), makes such heavily brominated compounds unlikely candidates for therapeutic development without significant structural modification. [10][13]

Safety and Handling

2,3,4,5,6-Pentabromobenzyl alcohol is classified as a hazardous substance and requires careful handling.

| Hazard Class | GHS Code | Description |

| Skin Irritation | H315 | Causes skin irritation |

| Eye Irritation | H319 | Causes serious eye irritation |

| Respiratory Irritation | H335 | May cause respiratory irritation |

Source: [2]

Safe Handling Protocol

-

Engineering Controls: Handle only inside a certified chemical fume hood to avoid inhalation of dust.

-

Personal Protective Equipment (PPE):

-

Wear a lab coat, safety glasses or goggles, and nitrile gloves at all times.

-

When handling larger quantities of the powder, a dust mask (e.g., N95) is recommended.

-

-

Dispensing: Avoid creating dust when weighing or transferring the material.

-

Spills: In case of a spill, cordon off the area. Carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for hazardous waste disposal.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

2,3,4,5,6-Pentabromobenzyl alcohol is a specialized chemical intermediate whose properties are defined by its dense halogenation and primary alcohol group. Its primary utility lies in materials science as a precursor to flame-retardant polymers. For the medicinal chemist and drug development professional, it serves as an important case study in the effects of polyhalogenation on physicochemical properties, metabolic stability, and potential toxicity. The synthetic pathways and reactivity discussed herein provide a framework for its use as a building block in broader chemical research.

References

-

Smith, R. E., McKee, J., & Zanger, M. (2002). The Electrophilic Bromination of Toluene: Determination of the Ortho, Meta, and Para Ratios by Quantitative FTIR Spectrometry. Journal of Chemical Education, 79(2), 227. [Link]

-

ACS Publications. (n.d.). The Electrophilic Bromination of Toluene: Determination of the Ortho, Meta, and Para Ratios by Quantitative FTIR Spectrometry. Retrieved from [Link]

-

Bruker Optics. (n.d.). Identification of brominated flame retardants in polymers. Application Note AN #59. Retrieved from [Link]

-

Ramalingam, S., Periandy, S., Narayanan, B., & Mohan, S. (2010). FTIR and FTRaman spectroscopic investigation of 2-bromo-4-methylaniline using ab initio HF and DFT calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 76(1), 84–92. [Link]

-

Bhoyate, S., Ionescu, M., Radojcic, D., & Gupta, R. K. (2017). FTIR spectra for aliphatic and aromatic bromine-based polyols. ResearchGate. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Contents. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0003119). Retrieved from [Link]

-

Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

-

13C NMR Chemical Shift Table. (n.d.). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2,3,4,5,6-Pentabromobenzyl alcohol. PubChem Compound Database. Retrieved from [Link]

-

R Putri, C. A., Suciati, & Putra, M. Y. (2020). Ecological and Pharmacological Activities of Polybrominated Diphenyl Ethers (PBDEs) from the Indonesian Marine Sponge Lamellodysidea herbacea. Marine Drugs, 18(10), 512. [Link]

-

Wikipedia. (n.d.). Polybrominated diphenyl ethers. Retrieved from [Link]

-

Orlikova, B., Legay, S., Diederich, M., & Wink, M. (2021). 40 Years of Research on Polybrominated Diphenyl Ethers (PBDEs)—A Historical Overview and Newest Data of a Promising Anticancer Drug. Marine Drugs, 19(8), 430. [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

-

Wang, C., Li, P., & Ju, Y. (2019). Phosphonic acid mediated practical dehalogenation and benzylation with benzyl halides. RSC Advances, 9(41), 23783–23787. [Link]

- Google Patents. (n.d.). CN101412660A - Preparation of 2,3,4,5,6-pentafluorobenzyl alcohol.

-

Cignarelli, A., et al. (2023). Polybrominated Diphenyl Ethers (PBDEs) and Human Health: Effects on Metabolism, Diabetes and Cancer. International Journal of Molecular Sciences, 24(17), 13197. [Link]

-

Wang, Y., et al. (2023). Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease. Bioorganic & Medicinal Chemistry, 80, 117178. [Link]

- Google Patents. (n.d.). US8575321B2 - Benzylbenzene derivatives and methods of use.

-

Romeo, G., et al. (2022). Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects. ACS Chemical Neuroscience, 13(10), 1541–1553. [Link]

-

White, C. (2023). Exploring the Effects of Aromatic Compounds on Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 15(10), 10-11. [Link]

-

Li, Y., et al. (2023). (S)-N-Benzyl-1-phenyl-3,4-dihydroisoqunoline-2(1H)-carboxamide Derivatives, Multi-Target Inhibitors of Monoamine Oxidase and Cholinesterase: Design, Synthesis, and Biological Activity. Molecules, 28(4), 1667. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. 2,3,4,5,6-Pentabromobenzyl alcohol | C7H3Br5O | CID 2733946 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. [PDF] The Electrophilic Bromination of Toluene: Determination of the Ortho, Meta, and Para Ratios by Quantitative FTIR Spectrometry | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. 2,3,4,5,6-PENTABROMOBENZYL ALCOHOL synthesis - chemicalbook [chemicalbook.com]

- 8. CN101412660A - Preparation of 2,3,4,5,6-pentafluorobenzyl alcohol - Google Patents [patents.google.com]

- 9. Polybrominated diphenyl ethers - Wikipedia [en.wikipedia.org]

- 10. 40 Years of Research on Polybrominated Diphenyl Ethers (PBDEs)—A Historical Overview and Newest Data of a Promising Anticancer Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Polybrominated Diphenyl Ethers (PBDEs) and Human Health: Effects on Metabolism, Diabetes and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

A Researcher's Guide to the Synthesis of 2,3,4,5,6-Pentabromobenzyl Alcohol

Executive Summary

This in-depth technical guide provides a comprehensive exploration of the synthetic pathways leading to 2,3,4,5,6-pentabromobenzyl alcohol, a pivotal intermediate in the development of high-performance flame retardants and other specialty chemicals. We will dissect the most scientifically sound and industrially relevant methods for its preparation, focusing on the reduction of 2,3,4,5,6-pentabromobenzaldehyde as the primary route. This document is structured to provide researchers, chemists, and drug development professionals with a deep, practical understanding of the reaction mechanisms, experimental protocols, and critical process parameters, ensuring a foundation of scientific integrity and replicability.

Introduction: The Strategic Importance of Pentabromobenzyl Alcohol

2,3,4,5,6-Pentabromobenzyl alcohol (PBB-OH) is a highly functionalized organic building block characterized by a dense arrangement of five bromine atoms on an aromatic ring, complemented by a reactive primary alcohol moiety.[1] Its molecular structure makes it a valuable precursor in the synthesis of advanced, polymer-based flame-retardant materials.[2] The high bromine content contributes significantly to flame retardancy, while the hydroxyl group offers a versatile handle for incorporation into various polymer backbones, such as acrylates and ethers. The stability and reactivity of this compound make its synthesis a key topic for materials scientists and organic chemists.

Foundational Chemistry: Synthesis of Key Precursors

A robust synthesis of the target alcohol begins with the efficient preparation of its immediate precursors. The common starting point for this family of compounds is toluene, which undergoes a two-stage bromination process.

Stage 1: Aromatic Bromination to Pentabromotoluene (PBT) Toluene is first subjected to exhaustive electrophilic aromatic substitution. The reaction with elemental bromine in the presence of a Lewis acid catalyst, such as aluminum trichloride (AlCl₃), leads to the formation of pentabromotoluene.[3]

Stage 2: Benzylic Bromination to Pentabromobenzyl Bromide (PBBB) The methyl group of pentabromotoluene is then brominated under free-radical conditions. This is typically achieved using elemental bromine and a radical initiator like 2,2'-azobis(isobutyronitrile) (AIBN) in a suitable solvent, yielding pentabromobenzyl bromide.[3] This bromide is a versatile intermediate that can be converted to the target alcohol.

Primary Synthesis Pathway: Reduction of 2,3,4,5,6-Pentabromobenzaldehyde

The most direct and reliable method for synthesizing 2,3,4,5,6-pentabromobenzyl alcohol is through the reduction of the corresponding aldehyde, 2,3,4,5,6-pentabromobenzaldehyde. This transformation is highly selective and typically proceeds with high yield.

Mechanistic Rationale: Hydride Transfer

The core of this reaction is the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon of the aldehyde. Sodium borohydride (NaBH₄) is the reagent of choice for this purpose due to its mild nature, operational simplicity, and high selectivity for aldehydes and ketones over other functional groups like esters or amides.[4][5]

The reaction mechanism involves two main steps:

-

Nucleophilic Attack: The borohydride anion ([BH₄]⁻) delivers a hydride to the carbonyl carbon, breaking the C=O pi bond and forming a new C-H bond. This results in a tetrahedral alkoxide intermediate coordinated to a boron species.[6]

-

Protonation/Workup: A subsequent workup step, typically involving a protic solvent like methanol or the addition of a mild acid, protonates the alkoxide oxygen to yield the final primary alcohol.[4][6]

Caption: Mechanism of aldehyde reduction by sodium borohydride.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methods for the reduction of aromatic aldehydes.[5][7]

Materials:

-

2,3,4,5,6-Pentabromobenzaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH) or a mixture of Tetrahydrofuran (THF) and MeOH

-

Deionized Water

-

1M Hydrochloric Acid (HCl)

-

Dichloromethane (DCM) or Ethyl Acetate

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask with magnetic stirrer

-

Ice bath

Procedure:

-

Setup: A round-bottom flask is charged with 2,3,4,5,6-pentabromobenzaldehyde (1.0 eq).

-

Dissolution: The aldehyde is dissolved or suspended in a suitable solvent system, such as methanol or a THF/methanol mixture (e.g., 1:1 v/v).

-

Cooling: The flask is cooled in an ice bath to 0 °C with continuous stirring.

-

Reagent Addition: Sodium borohydride (1.2-1.5 eq) is added portion-wise over 15-20 minutes, ensuring the internal temperature remains below 5-10 °C.

-

Reaction: The reaction mixture is stirred at 0 °C for 1 hour, then allowed to warm to room temperature and stirred for an additional 2-4 hours. Reaction progress should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Quenching: The reaction is carefully quenched by cooling the mixture back to 0 °C and slowly adding 1M HCl until the effervescence stops and the pH is neutral to slightly acidic.

-

Extraction: The organic solvent may be partially removed under reduced pressure. The resulting aqueous slurry is then extracted with dichloromethane or ethyl acetate (3 x volumes).

-

Washing & Drying: The combined organic layers are washed with water, followed by brine. The organic phase is then dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is removed via rotary evaporation.

-

Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent (e.g., ethanol, toluene, or a hexane/ethyl acetate mixture) to yield pure 2,3,4,5,6-pentabromobenzyl alcohol.

Process Parameters and Data

| Parameter | Typical Value / Range | Rationale & Key Insights |

| Solvent | Methanol, Ethanol, THF/MeOH | Protic solvents like MeOH can participate in the reaction but are effective. THF improves solubility for some substrates.[5] |

| Temperature | 0 °C to Room Temperature | Initial cooling is crucial to control the exothermic reaction. Subsequent warming ensures completion.[5] |

| Stoichiometry | 1.2 - 1.5 eq. NaBH₄ | A slight excess of NaBH₄ is used to compensate for any reaction with the protic solvent and drive the reaction to completion.[7] |

| Reaction Time | 2 - 5 hours | Highly dependent on substrate reactivity and scale. Monitoring by TLC/HPLC is essential for optimization. |

| Workup | Acidic Quench (e.g., HCl) | Neutralizes excess borohydride and protonates the intermediate alkoxide to form the final alcohol product.[7] |

| Expected Yield | >90% | Aldehyde reductions with NaBH₄ are typically very high-yielding and clean reactions. |

Alternative Synthetic Pathway: Hydrolysis of Pentabromobenzyl Bromide

An alternative, though potentially less direct, route to the alcohol is the hydrolysis of 2,3,4,5,6-pentabromobenzyl bromide (PBBB).

Mechanistic Considerations

This transformation is a nucleophilic substitution reaction where a hydroxide ion (or water) displaces the bromide. Benzylic halides can react via either an Sₙ1 or Sₙ2 mechanism.[8]

-

Sₙ2 Pathway: A strong nucleophile like hydroxide (from NaOH or KOH) would favor a direct, concerted displacement of the bromide.

-

Sₙ1 Pathway (Solvolysis): Using a weaker nucleophile like water would favor a stepwise mechanism proceeding through a benzylic carbocation intermediate.[8]

Given the steric hindrance from the ortho bromine atoms, an Sₙ1 pathway might be plausible, but the electron-withdrawing nature of the bromines could destabilize the carbocation. The choice of conditions (nucleophile strength, solvent, temperature) is critical.[9]

General Experimental Approach

A typical procedure would involve heating PBBB in an aqueous solution containing a base like sodium hydroxide or sodium carbonate.[10] The reaction would likely require elevated temperatures to proceed at a reasonable rate. Post-reaction, neutralization followed by extraction and purification would yield the desired alcohol. One study notes that compounds containing the pentabromobenzyl moiety are generally stable against hydrolysis, suggesting that forcing conditions may be necessary.[3]

Visualization of the Complete Synthesis Workflow

Caption: Comprehensive workflow for the synthesis of 2,3,4,5,6-pentabromobenzyl alcohol.

Safety and Handling

2,3,4,5,6-Pentabromobenzyl alcohol is classified as a hazardous substance. It is known to cause skin and serious eye irritation and may cause respiratory irritation.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat. Use a dust mask or work in a properly ventilated fume hood.

-

Handling: Avoid breathing dust. Wash hands thoroughly after handling.

-

Storage: Store in a well-ventilated place. Keep the container tightly closed. It is classified as a combustible solid.

Conclusion

The synthesis of 2,3,4,5,6-pentabromobenzyl alcohol is most effectively and reliably achieved through the sodium borohydride reduction of its corresponding aldehyde. This method offers high selectivity, excellent yields, and operational simplicity, making it the preferred choice for laboratory and potential scale-up applications. While hydrolysis of pentabromobenzyl bromide presents a viable alternative, the reduction pathway is more direct and avoids potentially harsh reaction conditions. A thorough understanding of the underlying mechanisms and adherence to safety protocols are paramount for the successful and safe execution of this synthesis.

References

[3] Alkylation of Aromatic Compounds with Pentabromobenzyl Bromide and Tetrabromoxylene Dibromide as a New Route to High Molecular Weight Brominated Flame Retardants. (2020). National Institutes of Health. [Link]

[7] Sodium Borohydride (NaBH4) Reduction. Organic Synthesis. [Link]

[11] Alkyl and alkylene bromides. Organic Syntheses Procedure. [Link]

[4] Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. (2011). Master Organic Chemistry. [Link]

[12] SYNTHESIS OF PENTABROMOBENZYL BROMIDE (PBB-Br). Google Patents.

[13] A kind of preparation method of pentabromobenzyl bromide. Google Patents.

[1] 2,3,4,5,6-Pentabromobenzyl alcohol. PubChem. [Link]

[14] NaBH4 & LiAlH4 Reductions. (2022). YouTube. [Link]

[5] Sodium Borohydride. Common Organic Chemistry. [Link]

[6] Sodium Borohydride Reduction of Carbonyls. eCampusOntario Pressbooks. [Link]

[15] Experimental Procedures Alkyl Alcohol to Alkyl Bromide. (2020). Course Hero. [Link]

[9] Production of alcohols by hydrolysis of alkyl bromides. Google Patents.

[8] Alkyl Halides to Alcohols. Chemistry Steps. [Link]

[10] Preparation of Alcohols by Hydrolysis of Alkyl Halides. (2019). YouTube. [Link]

Sources

- 1. 2,3,4,5,6-Pentabromobenzyl alcohol | C7H3Br5O | CID 2733946 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. specialchem.com [specialchem.com]

- 3. Alkylation of Aromatic Compounds with Pentabromobenzyl Bromide and Tetrabromoxylene Dibromide as a New Route to High Molecular Weight Brominated Flame Retardants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Sodium Borohydride [commonorganicchemistry.com]

- 6. 3.4.1 – Sodium Borohydride Reduction of Carbonyls – Page 2 – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]

- 7. organic-synthesis.com [organic-synthesis.com]

- 8. Alkyl Halides to Alcohols - Chemistry Steps [chemistrysteps.com]

- 9. US2819319A - Production of alcohols by hydrolysis of alkyl bromides - Google Patents [patents.google.com]

- 10. youtube.com [youtube.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. EP1773744B1 - SYNTHESIS OF PENTABROMOBENZYL BROMIDE (PBB-Br) - Google Patents [patents.google.com]

- 13. CN101134711A - A kind of preparation method of pentabromobenzyl bromide - Google Patents [patents.google.com]

- 14. youtube.com [youtube.com]

- 15. chemistry.du.ac.in [chemistry.du.ac.in]

An In-Depth Technical Guide to (2,3,4,5,6-Pentabromophenyl)methanol

Prepared by: Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of (2,3,4,5,6-pentabromophenyl)methanol, a significant organobromine compound. It is intended for researchers, scientists, and professionals in drug development and material science who require detailed information on its nomenclature, properties, synthesis, and applications.

Chemical Identity and Nomenclature

The nomenclature of a chemical compound is foundational to all scientific communication, ensuring unambiguous identification. The compound is systematically named based on the rules established by the International Union of Pure and Applied Chemistry (IUPAC).

IUPAC Name and Synonyms

The formal IUPAC name for this compound is (2,3,4,5,6-pentabromophenyl)methanol .[1] This name is derived by identifying the principal functional group, which is the alcohol (-methanol), and treating the heavily brominated phenyl group as its substituent.

The compound is also widely known by a semi-systematic name, 2,3,4,5,6-Pentabromobenzyl alcohol .[1] This common name is frequently used in commercial listings and literature. In this construction, the C₆Br₅CH₂– group is termed "pentabromobenzyl." Both names are correct and refer to the same molecular structure.

Other synonyms include:

Structural Representation and Identifiers

-

Molecular Structure:

Source: PubChem CID 2733946[1]

Physicochemical Properties

Understanding the physical and chemical properties of a compound is critical for designing experiments, ensuring safe handling, and predicting its behavior in various systems.

| Property | Value | Source |

| Molecular Weight | 502.62 g/mol | [1][2][3] |

| Appearance | White to off-white solid/powder | N/A |

| Melting Point | 260 °C (decomposes) | [3] |

| Topological Polar Surface Area | 20.2 Ų | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 1 | [1] |

| XLogP3-AA (Lipophilicity) | 4.5 | [1] |

This table summarizes key computed and experimental properties. The high melting point indicates strong intermolecular forces in the solid state, while the XLogP3-AA value suggests significant lipophilicity.

Synthesis and Mechanistic Considerations

(2,3,4,5,6-Pentabromophenyl)methanol is typically synthesized via the reduction of a corresponding carbonyl compound, such as pentabromobenzaldehyde. The choice of reducing agent is a critical experimental decision driven by the agent's reactivity and selectivity.

Synthetic Pathway: Reduction of Pentabromobenzaldehyde

A common and reliable method for this synthesis is the hydride reduction of pentabromobenzaldehyde.

Caption: Synthetic workflow for the reduction of pentabromobenzaldehyde.

Expertise & Causality:

-

Choice of Reducing Agent: Sodium borohydride (NaBH₄) is often preferred over the more powerful lithium aluminum hydride (LiAlH₄) for this transformation. NaBH₄ is a milder reducing agent, perfectly capable of reducing aldehydes and ketones, and offers significant safety and handling advantages.[5] It can be used in protic solvents like ethanol, which simplifies the protocol. LiAlH₄ is far more reactive, would also accomplish the reduction, but requires anhydrous conditions and a more stringent workup procedure.[5]

-

Solvent System: A mixture of tetrahydrofuran (THF) and ethanol is a common choice. THF helps to solubilize the aromatic aldehyde, while ethanol serves as a proton source for the final workup step, protonating the intermediate alkoxide to yield the final alcohol product.[5]

Experimental Protocol: Synthesis via Reduction

The following is a representative laboratory-scale protocol.

Protocol: Synthesis of (2,3,4,5,6-Pentabromophenyl)methanol

-

Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve pentabromobenzaldehyde (1.0 eq) in a suitable solvent such as a 2:1 mixture of THF and ethanol under an inert atmosphere (e.g., nitrogen).

-

Cooling: Cool the solution to 0 °C using an ice bath. This is crucial to moderate the reaction rate and prevent potential side reactions.

-

Addition of Reductant: Slowly add sodium borohydride (NaBH₄, 1.5 eq) portion-wise to the stirred solution. The excess reductant ensures the complete conversion of the starting material.

-

Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, cool the flask back to 0 °C and slowly add distilled water to quench the excess NaBH₄.

-

Workup: Add a dilute acid (e.g., 1M HCl) to neutralize the solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent like ethyl acetate (3x).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization to yield the final product.

Trustworthiness: This protocol is self-validating through the use of TLC for reaction monitoring, ensuring that the reaction is not prematurely terminated or allowed to run unnecessarily, which could lead to byproduct formation.

Applications and Field Insights

The high bromine content of (2,3,4,5,6-pentabromophenyl)methanol makes it a valuable molecule, primarily in the field of material science.

-

Flame Retardant Intermediate: This compound serves as a key organic building block or intermediate in the synthesis of more complex brominated flame retardants (BFRs).[6][7] BFRs are incorporated into polymers, resins, and coatings to inhibit or resist the spread of fire. The benzyl alcohol functionality provides a reactive site for further chemical modification, such as esterification or etherification, allowing it to be covalently bonded into a polymer backbone.

-

Hydrolysis Product: It has been identified as a hydrolysis product of the polymeric brominated flame retardant FR-1025, making its study important for understanding the environmental fate and degradation pathways of larger BFRs.[3]

Safety and Handling

Proper handling of chemical reagents is paramount for laboratory safety.

-

Hazard Classification: (2,3,4,5,6-Pentabromophenyl)methanol is classified as a skin irritant (H315), eye irritant (H319), and may cause respiratory irritation (H335).[3]

-

GHS Pictogram: GHS07 (Exclamation Mark)[3]

-

Recommended Personal Protective Equipment (PPE):

-

N95-type dust mask

-

Chemical safety goggles or faceshield

-

Chemically resistant gloves[3]

-

-

Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container. It is classified under Storage Class 11: Combustible Solids.[3]

References

-

PubChem. (n.d.). 2,3,4,5,6-Pentabromobenzyl alcohol. National Center for Biotechnology Information. Retrieved from [Link]

-

Polysil. (n.d.). Pentabromobenzyl Alcohol. Retrieved from [Link]

-

Matrix Fine Chemicals. (n.d.). (2,3,4,5,6-PENTABROMOPHENYL)METHANOL. Retrieved from [Link]

-

Chad's Prep. (2021). 19.6 Reduction of Ketones and Aldehydes (NaBH4 and LiAlH4). Organic Chemistry. Retrieved from [Link]

Sources

- 1. 2,3,4,5,6-Pentabromobenzyl alcohol | C7H3Br5O | CID 2733946 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. 2,3,4,5,6-Pentabromobenzyl alcohol 97 79415-41-1 [sigmaaldrich.com]

- 4. (2,3,4,5,6-PENTABROMOPHENYL)METHANOL | CAS 79415-41-1 [matrix-fine-chemicals.com]

- 5. m.youtube.com [m.youtube.com]

- 6. Pentabromobenzyl Alcohol | Polysil [polycil.co.uk]

- 7. specialchem.com [specialchem.com]

The Environmental Odyssey of Pentabromobenzyl Compounds: A Technical Guide for Researchers

Foreword

The ever-evolving landscape of industrial chemistry continually introduces novel molecules to meet technological demands. Among these are the pentabromobenzyl compounds, a class of chemicals primarily utilized in the synthesis of high-performance brominated flame retardants (BFRs).[1] As with any synthetic compound intended for widespread use, a thorough understanding of its environmental fate is not merely an academic exercise but a critical component of responsible product stewardship and environmental protection. This technical guide provides an in-depth exploration of the current scientific understanding of the environmental behavior of pentabromobenzyl compounds, with a particular focus on pentabromobenzyl bromide (PBBB).

This document is structured to provide researchers, scientists, and drug development professionals with a comprehensive overview, synthesizing available data with established principles of environmental chemistry. Where specific data for pentabromobenzyl compounds are scarce, we draw upon scientifically sound analogies to related brominated compounds to infer potential environmental behavior, while clearly indicating these extrapolations. Our objective is to present a holistic view that is both scientifically rigorous and practically insightful, guiding future research and risk assessment efforts.

Physicochemical Properties: The Foundation of Environmental Behavior

The environmental journey of any chemical is fundamentally governed by its intrinsic physicochemical properties. For pentabromobenzyl compounds, these properties dictate their partitioning between environmental compartments—air, water, soil, and biota—and their susceptibility to various transformation processes.

| Property | Value/Information | Implication for Environmental Fate | Source |

| Chemical Structure | Aromatic ring substituted with five bromine atoms and a bromomethyl group. | The highly brominated aromatic structure suggests persistence and hydrophobicity. | [2] |

| Water Solubility | Compounds derived from PBBB are insoluble in water. | Low water solubility limits mobility in aquatic systems and favors partitioning to sediment and soil organic matter. | [2] |

| Octanol-Water Partition Coefficient (log Kow) | Expected to be high due to the presence of multiple bromine atoms. | A high log Kow indicates a strong tendency to bioaccumulate in the fatty tissues of organisms. | Inferred |

| Vapor Pressure | Likely to be low due to high molecular weight. | Low vapor pressure reduces the potential for long-range atmospheric transport in the gaseous phase, but transport on particulate matter is possible. | Inferred |

Abiotic Degradation: The Role of Light and Water

Abiotic degradation processes, primarily photolysis (degradation by light) and hydrolysis (reaction with water), are often the initial transformation pathways for organic pollutants in the environment.

Hydrolysis

The benzyl bromide functional group is, in principle, susceptible to hydrolysis. However, studies on polymeric flame retardants synthesized from pentabromobenzyl bromide (PBBB) indicate that these materials are stable against hydrolysis.[2] This stability is likely conferred by the steric hindrance from the five bulky bromine atoms on the aromatic ring, which protect the benzylic carbon from nucleophilic attack by water. While primary alkyl bromides can undergo hydrolysis, the specific reactivity of PBBB in aqueous environments requires further investigation to determine its hydrolysis half-life under various pH and temperature conditions.[3]

Photodegradation

Photodegradation is a significant abiotic degradation pathway for many brominated flame retardants. Studies on novel BFRs, including pentabromobenzyl acrylate (PBBA), have shown that these compounds undergo photolysis, with degradation kinetics following a first-order model.[4][5] The rate of photodegradation is influenced by the wavelength of light, the initial concentration of the compound, and the solvent matrix.[4][5] For instance, the photodegradation of PBBA is significantly faster under shorter wavelength UV light (180-400 nm) compared to visible light (400-700 nm).[4] The primary photodegradation pathway for many brominated aromatic compounds involves the reductive debromination of the aromatic ring.[4]

Experimental Protocol: Determining Photodegradation Kinetics of Pentabromobenzyl Compounds

-

Preparation of Stock Solution: Prepare a stock solution of the target pentabromobenzyl compound in a suitable organic solvent (e.g., n-hexane, acetonitrile).

-

Irradiation Experiments:

-

Transfer an aliquot of the stock solution into quartz tubes.

-

Use a multi-photochemical reactor equipped with lamps of different wavelengths (e.g., UV and visible light) to irradiate the samples.

-

Maintain a constant temperature using a cooling system.

-

At specific time intervals, withdraw samples for analysis.

-

-

Sample Analysis:

-

Analyze the concentration of the parent compound at each time point using High-Performance Liquid Chromatography (HPLC) with a UV detector or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

-

Data Analysis:

-

Plot the natural logarithm of the concentration versus time.

-

If the plot is linear, the reaction follows pseudo-first-order kinetics.

-

Calculate the rate constant (k) from the slope of the line.

-

Determine the half-life (t½) using the equation: t½ = 0.693 / k.

-

Biotic Degradation: The Microbial Contribution

The microbial breakdown of persistent organic pollutants is a critical process for their ultimate removal from the environment. While specific studies on the biodegradation of pentabromobenzyl compounds are limited, the degradation of other aromatic and brominated compounds by microorganisms provides valuable insights into potential pathways.

Bacteria, particularly species from the genus Pseudomonas, are well-known for their ability to degrade a wide range of aromatic compounds.[6][7][8][9][10] The degradation of aromatic rings typically proceeds through a series of enzymatic reactions that introduce hydroxyl groups, followed by ring cleavage. The resulting aliphatic intermediates are then funneled into central metabolic pathways. For halogenated aromatic compounds, the initial step often involves dehalogenation, which can occur either aerobically or anaerobically.

Fungi, both lignolytic and non-lignolytic, also play a role in the degradation of complex aromatic compounds through the action of extracellular enzymes like peroxidases and laccases.[11]

Bioaccumulation and Biomagnification: Moving Up the Food Chain

A significant concern with persistent and hydrophobic compounds is their potential to bioaccumulate in organisms and biomagnify through the food web.

-

Bioaccumulation is the net uptake of a chemical from all sources (water, food, sediment) into an organism.

-

Bioconcentration is a specific type of bioaccumulation where uptake is from the water only. It is quantified by the bioconcentration factor (BCF).

-

Biomagnification (or trophic magnification) is the process whereby the concentration of a substance increases in organisms at successively higher levels in a food chain. It is quantified by the trophic magnification factor (TMF).

Studies on other brominated flame retardants, such as polybrominated diphenyl ethers (PBDEs), have demonstrated their potential for bioaccumulation and biomagnification in both aquatic and terrestrial food webs.[12] The BCF for some PBDEs can be as high as 5000, indicating strong bioaccumulation.[12] Research on pentabromobenzyl acrylate (PBBA) has also shown its bioconcentration in zebrafish larvae.[13] Given the high degree of bromination and expected high lipophilicity of pentabromobenzyl compounds, it is plausible that they will also exhibit a tendency to bioaccumulate. However, bioconcentration is not a universal characteristic of all BFRs, and factors such as molecular weight and the organism's ability to metabolize the compound can play a significant role.[14]

Long-Range Environmental Transport: A Global Concern

Persistent organic pollutants (POPs) can undergo long-range environmental transport, leading to their presence in remote ecosystems far from their sources. This transport can occur through the atmosphere or ocean currents. For semi-volatile compounds, a process of "global distillation" or the "grasshopper effect" can occur, where they evaporate in warmer regions, travel through the atmosphere, and then deposit in colder regions.

The potential for long-range transport is influenced by a compound's persistence and its partitioning between air, water, and soil. While the low vapor pressure of pentabromobenzyl compounds may limit their transport in the gaseous phase, their tendency to adsorb to particulate matter could facilitate their atmospheric transport over long distances.[15] The presence of other novel BFRs in remote regions like the Arctic provides evidence for the long-range transport potential of this class of compounds.[15]

Ecotoxicological Profile: Assessing the Environmental Risk

The ecotoxicity of a chemical determines its potential to cause adverse effects in living organisms. Standard ecotoxicological tests are conducted on a range of organisms representing different trophic levels, such as algae, invertebrates (Daphnia magna), and fish.

| Test Organism | Endpoint | Toxicity Value (Example for 2,4,6-tribromophenol) | Source |

| Scenedesmus quadricauda (Algae) | 72-h EC50 (Growth Inhibition) | 2.67 mg/L | [16] |

| Daphnia magna (Invertebrate) | 48-h EC50 (Immobilization) | 1.57 mg/L | [16] |

| Oryzias latipes (Fish) | 96-h LC50 (Mortality) | >11.7 µg/L (for Octabromo diphenylether) | [19] |

Analytical Methodologies: Detecting Pentabromobenzyl Compounds in the Environment

The accurate quantification of pentabromobenzyl compounds in complex environmental matrices is essential for understanding their fate and exposure levels. The primary analytical techniques for these compounds are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Experimental Protocol: Analysis of Pentabromobenzyl Bromide in Sediment by GC-MS

-

Sample Preparation:

-

Freeze-dry the sediment sample and sieve to remove large debris.

-

Accurately weigh approximately 5 g of the dried sediment into an extraction thimble.

-

Spike the sample with a suitable surrogate standard.

-

-

Extraction:

-

Place the thimble in a Soxhlet extractor.

-

Extract with a mixture of hexane and dichloromethane (1:1, v/v) for 16-24 hours.

-

-

Clean-up:

-

Concentrate the extract using a rotary evaporator.

-

Perform a multi-layer silica gel column chromatography cleanup to remove interfering compounds. Elute with hexane and then a mixture of hexane and dichloromethane.

-

-

Instrumental Analysis:

-

Concentrate the cleaned extract to a final volume of 1 mL.

-

Add an internal standard.

-

Inject 1 µL of the final extract into a GC-MS system.

-

GC Conditions:

-

Column: DB-5MS (or equivalent)

-

Injector Temperature: 280 °C

-

Oven Program: Start at 100 °C, hold for 2 min, ramp to 300 °C at 10 °C/min, hold for 10 min.

-

-

MS Conditions:

-

Ionization Mode: Electron Impact (EI)

-

Acquisition Mode: Selected Ion Monitoring (SIM), monitoring characteristic ions for pentabromobenzyl bromide.

-

-

-

Quantification:

-

Quantify the concentration of pentabromobenzyl bromide using a multi-point calibration curve.

-

Conclusion and Future Research Directions

Pentabromobenzyl compounds represent a class of chemicals with properties that suggest a potential for environmental persistence and bioaccumulation. While their primary use in the synthesis of polymeric flame retardants may limit their direct release, the entire life cycle, from manufacturing to the degradation of end-products, must be considered.

This technical guide has synthesized the available information to provide a preliminary understanding of their environmental fate. However, significant data gaps remain. Future research should prioritize:

-

Determining the abiotic degradation kinetics (hydrolysis and photolysis) of pentabromobenzyl bromide and other non-polymeric derivatives.

-

Investigating the microbial degradation pathways and identifying the microorganisms capable of metabolizing these compounds.

-

Conducting bioaccumulation studies to determine the bioconcentration and trophic magnification factors in relevant aquatic and terrestrial organisms.

-

Performing comprehensive ecotoxicological testing to establish the acute and chronic toxicity of these compounds to a range of environmental species.

-

Developing and validating sensitive analytical methods for their detection in various environmental matrices to facilitate monitoring efforts.

Addressing these research needs will be crucial for conducting a thorough environmental risk assessment and ensuring the safe and sustainable use of this class of chemicals.

References

- Species and Habitat-dependent Accumulation and Biomagnification of Brominated Flame Retardants and PBDE Metabolites. (URL not available)

- Species-specific bioaccumulation and biotransformation of two novel brominated flame retardants in fish: Insights from isotope fraction

-

ENVIRONMENTAL RISK ASSESSMENT OF CHEMICALS. (URL: [Link])

- Polybrominated Flame Retardants (PBFRs) Priority Existing Chemical Assessment Report No. 20. (URL not available)

-

Application of a Pentafluorobenzyl Bromide Derivatization Method in Gas Chromatography/Mass Spectrometry of Trace Levels of Halogenated Phenols in Air, Water and Sediment Samples. (URL: [Link])

-

Application of a pentafluorobenzyl bromide derivatization method in gas chromatography/mass spectrometry of trace levels of halogenated phenols in air, water and sediment samples. (URL: [Link])

- ACUTE TOXICITY TO AQUATIC INVERTABRATES (DAPHNIA MAGNA)

-

Acute toxicity tests with Daphnia magna, Americamysis bahia, Chironomus riparius and Gammarus pulex and implications of new EU requirements for the aquatic effect assessment of insecticides. (URL: [Link])

-

Photodegradation Kinetics and Solvent Effect of New Brominated Flame Retardants (NBFRS) in Liquid Medium. (URL: [Link])

-

Application of a Pentafluorobenzyl Bromide Derivatization Method in Gas Chromatography/Mass Spectrometry of Trace Levels of Halogenated Phenols in Air, Water and Sediment Samples. (URL: [Link])

-

Environmental risk evaluation report: 1,1'-(Ethane-1,2-diyl)bis[penta-bromobenzene]. (URL: [Link])

-

Enhancing Bioremediation Potential of Pseudomonas putida by Developing Its Acid Stress Tolerance With Glutamate Decarboxylase Dependent System and Global Regulator of Extreme Radiation Resistance. (URL: [Link])

-

A comparison of the fish bioconcentration factors for brominated flame retardants with their nonbrominated analogues. (URL: [Link])

-

Photodegradation Kinetics and Solvent Effect of New Brominated Flame Retardants (NBFRS) in Liquid Medium. (URL: [Link])

- Occurrence, bioaccumulation, fate, and risk assessment of novel brominated flame retardants (NBFRs) in aquatic environments - A. (URL not available)

-

Appendix H - Fish Bioconcentration Factors. (URL: [Link])

- Supplementary Information Estimating Overall Persistence and Long-Range Transport Potential of Persistent Organic Pollutants: A. (URL not available)

-

Food web on ice: a pragmatic approach to investigate the trophic magnification of chemicals of concern. (URL: [Link])

-

Method development for the determination of emerging contaminants in biota by liquid chromatography coupled with high resolution mass spectrometry. (URL: [Link])

-

Acute Toxicities of Bromophenols to Alga and Daphina: Comparative Species Sensitivity Distribution Between Standard and Dietary Supplementation Tests. (URL: [Link])

-

Alkylation of Aromatic Compounds with Pentabromobenzyl Bromide and Tetrabromoxylene Dibromide as a New Route to High Molecular Weight Brominated Flame Retardants. (URL: [Link])

-

Long-range transport potential and overall persistence in screening and assessment of organic chemicals. (URL: [Link])

-

Paradigm in biodegradation using Pseudomonas putida—A review of proteomics studies. (URL: [Link])

-

Analytical methods for tracing pharmaceutical residues in water and wastewater. (URL: [Link])

-

Persistence and bioaccumulation potential of alternative brominated flame retardants. (URL: [Link])

-

e Three main pathways for PAH degradation by bacteria and fungi. (URL: [Link])

-

Equilibrium and Kinetics of Bromine Hydrolysis. (URL: [Link])

-

Development of a Fast Liquid Chromatography Coupled to Mass Spectrometry Method (LC-MS/MS) to Determine Fourteen Lipophilic Shel. (URL: [Link])

-

Are alkyl bromides susceptible to hydrolysis?. (URL: [Link])

-

pentafluorobenzyl bromide derivatization: Topics by Science.gov. (URL: [Link])

-

Indicators for persistence and long-range transport potential as derived from multicompartment chemistry–transport modelling. (URL: [Link])

-

Acute Toxicities of Bromophenols to Alga and Daphina: Comparative Species Sensitivity Distribution Between Standard and Dietary Supplementation Tests. (URL: [Link])

-

Alkylation of Aromatic Compounds with Pentabromobenzyl Bromide and Tetrabromoxylene Dibromide as a New Route to High Molecular Weight Brominated Flame Retardants. (URL: [Link])

-

Perfluoroalkyl contaminants in an Arctic marine food web: trophic magnification and wildlife exposure. (URL: [Link])

-

Detection of Emerging Environmental Pollutants using LC-MS/MS. (URL: [Link])

-

Microbial Degradation of Contaminants of Emerging Concern by Pseudomonas putida in Wastewater Treatment Plants. (URL: [Link])

-

European Union Risk Assessment Report. (URL: [Link])

-

FINAL REPORT ACUTE TOXICITY STUDY IN DAPHNIA MAGNA WITH (STATIC). (URL: [Link])

-

Alkylation of Aromatic Compounds with Pentabromobenzyl Bromide and Tetrabromoxylene Dibromide as a New Route to High Molecular Weight Brominated Flame Retardants. (URL: [Link])

-

Pathways in the degradation of hydrolyzed alcohols of butyl benzyl phthalate in metabolically diverse Gordonia sp. strain MTCC 4818. (URL: [Link])

-

Trophic magnification rates of eighteen trace elements in freshwater food webs. (URL: [Link])

-

Developing Methods for Assessing Trophic Magnification of Perfluoroalkyl Substances within an Urban Terrestrial Avian Food Web. (URL: [Link])

-

Kinetics of alkaline hydrolysis of synthetic organic esters. (URL: [Link])

-

Trophic relationships and mercury biomagnification in Brazilian tropical coastal food webs. (URL: [Link])

-

Investigation of the biodegradability of pendimethalin by Bacillus subtilis, Pseudomonas fluorescens, and Escherichia coli. (URL: [Link])

-

Development of LC/MS techniques for plant and drug metabolism studies. (URL: [Link])

Sources

- 1. mdpi.com [mdpi.com]

- 2. Alkylation of Aromatic Compounds with Pentabromobenzyl Bromide and Tetrabromoxylene Dibromide as a New Route to High Molecular Weight Brominated Flame Retardants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Enhancing Bioremediation Potential of Pseudomonas putida by Developing Its Acid Stress Tolerance With Glutamate Decarboxylase Dependent System and Global Regulator of Extreme Radiation Resistance [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. biorxiv.org [biorxiv.org]

- 9. Biodegradation of p-nitrophenol by P. putida - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. aet.irost.ir [aet.irost.ir]

- 11. Long-range transport of organic chemicals in the environment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. A comparison of the fish bioconcentration factors for brominated flame retardants with their nonbrominated analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Acute Toxicities of Bromophenols to Alga and Daphina: Comparative Species Sensitivity Distribution Between Standard and Dietary Supplementation Tests - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Acute Toxicities of Bromophenols to Alga and Daphina: Comparative Species Sensitivity Distribution Between Standard and Dietary Supplementation Tests - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 19. env.go.jp [env.go.jp]

Methodological & Application

Synthesis of pentabromobenzyl acrylate from 2,3,4,5,6-Pentabromobenzyl alcohol

Abstract

This document provides a comprehensive guide for the synthesis of pentabromobenzyl acrylate from 2,3,4,5,6-pentabromobenzyl alcohol. Pentabromobenzyl acrylate (PBB-Acr) is a significant monomer utilized in the production of poly(pentabromobenzyl acrylate) (PBBPA), a high-performance polymeric flame retardant.[1][2] This guide details the chemical theory, a robust experimental protocol, safety considerations, and data interpretation. The intended audience includes researchers, scientists, and professionals in the fields of polymer chemistry, materials science, and drug development who require a reliable method for preparing this key intermediate.

Introduction: The Significance of Pentabromobenzyl Acrylate

Pentabromobenzyl acrylate is a crucial building block in the synthesis of polymeric flame retardants. Its homopolymer, poly(pentabromobenzyl acrylate), is particularly valued for its high bromine content and excellent thermal stability, making it an effective flame retardant for various engineering thermoplastics such as PET, PBT, and polyamides (nylon).[1][2] The incorporation of PBBPA into these materials significantly enhances their fire resistance, a critical attribute in industries like electronics, automotive, and textiles.[1][2] The synthesis of the monomer, pentabromobenzyl acrylate, is therefore a foundational step in accessing these advanced, safer materials.[3] This application note outlines a standard laboratory-scale procedure for its synthesis via the esterification of 2,3,4,5,6-pentabromobenzyl alcohol with acryloyl chloride.

Scientific Principles: The Esterification Reaction

The synthesis of pentabromobenzyl acrylate from 2,3,4,5,6-pentabromobenzyl alcohol and acryloyl chloride is a classic example of an esterification reaction. Specifically, it involves the reaction of an alcohol with an acyl chloride to form an ester.[4][5]

Reaction Mechanism: The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the oxygen atom of the alcohol's hydroxyl group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acryloyl chloride. This is followed by the elimination of a chloride ion, which is subsequently neutralized by a base (in this case, triethylamine) to drive the reaction to completion and prevent the formation of hydrochloric acid, which could lead to unwanted side reactions.

Causality of Experimental Choices:

-

Acryloyl Chloride as Acylating Agent: Acryloyl chloride is a highly reactive acylating agent, ensuring a rapid and efficient conversion to the desired ester.[4]

-

Triethylamine as a Base: Triethylamine is employed to scavenge the hydrochloric acid (HCl) generated during the reaction.[6][7] This prevents the protonation of the alcohol and potential side reactions, thereby maximizing the yield of the ester.

-

Anhydrous Solvent (e.g., Dichloromethane or THF): The reaction is conducted in an anhydrous aprotic solvent to prevent the hydrolysis of the highly reactive acryloyl chloride, which would otherwise form acrylic acid and reduce the yield of the desired product.[6]

-

Low-Temperature Conditions: The reaction is typically initiated at a low temperature (e.g., 0 °C) to control the exothermic nature of the reaction and to minimize potential side reactions, such as the polymerization of the acrylate moiety.

Materials and Methods

Reagents and Materials

| Reagent/Material | Grade | Supplier |

| 2,3,4,5,6-Pentabromobenzyl alcohol | ≥98% | TCI, Sigma-Aldrich, etc. |

| Acryloyl chloride | ≥98% | Sigma-Aldrich, Alfa Aesar, etc. |

| Triethylamine | ≥99%, anhydrous | Sigma-Aldrich, Acros Organics, etc. |

| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Fisher Scientific, VWR, etc. |

| Hydroquinone | Reagent grade | Sigma-Aldrich |

| Sodium Bicarbonate (NaHCO₃) | Saturated aqueous solution | --- |

| Brine (Saturated NaCl solution) | --- | --- |

| Anhydrous Magnesium Sulfate (MgSO₄) | --- | --- |

Equipment

-

Three-neck round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Thermometer

-

Inert gas (Nitrogen or Argon) supply

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for workup and purification

Experimental Protocol

This protocol describes the synthesis of pentabromobenzyl acrylate on a laboratory scale.

Figure 1. Experimental workflow for the synthesis of pentabromobenzyl acrylate.

Step-by-Step Procedure:

-

Reaction Setup: In a dry three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a thermometer, and an inlet for inert gas, dissolve 2,3,4,5,6-pentabromobenzyl alcohol (1.0 equivalent) in anhydrous dichloromethane (DCM).

-

Cooling: Place the flask in an ice bath and cool the solution to 0 °C with stirring.

-

Base Addition: Add triethylamine (1.2 equivalents) to the cooled solution.

-

Acryloyl Chloride Addition: Dissolve acryloyl chloride (1.1 equivalents) in a small amount of anhydrous DCM in the dropping funnel. Add the acryloyl chloride solution dropwise to the reaction mixture over a period of 30 minutes, ensuring the temperature remains below 5 °C.

-

Reaction Progression: After the addition is complete, continue stirring the reaction mixture at 0 °C for 1 hour.

-

Warming to Room Temperature: Remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 4 hours.

-

Quenching: Carefully quench the reaction by slowly adding water.

-

Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and then with brine (saturated NaCl solution).

-

Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

-

Solvent Removal: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

-

Inhibitor Addition: To prevent polymerization during storage, a small amount of an inhibitor such as hydroquinone can be added to the final product.

Safety Precautions

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[8]

Handling Acryloyl Chloride:

-

Acryloyl chloride is highly flammable, corrosive, and toxic.[9] It is fatal if inhaled.

-

Handle acryloyl chloride in a well-ventilated fume hood.[8][10]

-

It reacts violently with water.[8][9] Ensure all glassware is dry and use anhydrous solvents.

-

In case of skin contact, immediately wash the affected area with copious amounts of water.[11] In case of inhalation, move to fresh air and seek immediate medical attention.

Handling Brominated Compounds:

-

Pentabromobenzyl alcohol and the resulting acrylate product should be handled with care. While specific toxicity data may be limited, it is prudent to minimize exposure.

-

Wear gloves and handle in a well-ventilated area.

Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Expected Results and Characterization

Yield: The expected yield of pentabromobenzyl acrylate is typically in the range of 80-95%, depending on the purity of the starting materials and the careful execution of the protocol.

Appearance: The final product should be a white to off-white crystalline solid.[12]

Characterization: The identity and purity of the synthesized pentabromobenzyl acrylate can be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): To confirm the chemical structure and assess purity.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups, such as the ester carbonyl stretch.

-

Melting Point: To assess the purity of the crystalline product.

Troubleshooting

| Problem | Possible Cause(s) | Solution(s) |

| Low Yield | Incomplete reaction | - Ensure dropwise addition of acryloyl chloride at low temperature. - Extend the reaction time. |

| Hydrolysis of acryloyl chloride | - Use anhydrous solvents and dry glassware. - Perform the reaction under an inert atmosphere. | |

| Product is an oil or difficult to crystallize | Impurities present | - Perform a more rigorous workup, including additional washes. - Try different recrystallization solvent systems. |

| Polymerization of the product | Presence of radical initiators (e.g., light, heat) | - Store the product in a cool, dark place. - Add a radical inhibitor like hydroquinone. |

Conclusion

The protocol described in this application note provides a reliable and efficient method for the synthesis of pentabromobenzyl acrylate from 2,3,4,5,6-pentabromobenzyl alcohol. By understanding the underlying chemical principles and adhering to the detailed experimental procedure and safety precautions, researchers can successfully prepare this important monomer for use in the development of advanced flame-retardant materials.

References

- China Poly(pentabromobenzyl Acrylate) Manufacturers Suppliers Factory - Made in China. (n.d.).

- Poly(pentabromobenzyl acrylate) CAS:59447-57-3 Manufacturer, factory and supplier. (n.d.).

- Acryloyl chloride SDS, 814-68-6 Safety Data Sheets - ECHEMI. (n.d.).

- PENTABROMOBENZYL ACRYLATE | 59447-55-1 - ChemicalBook. (n.d.).

- CN103608367A - Method for preparing pentabromobenzyl acrylate monomer and its polymerization - Google Patents. (n.d.).

- WO2014061010A1 - Process for the polymerization of pentabromobenzyl (meth) acrylate, the polymer obtained and uses thereof - Google Patents. (n.d.).

- Acryloyl chloride - Safety Data Sheet. (n.d.).

- Acryloyl chloride - SAFETY DATA SHEET. (n.d.).

- Mastering the Handling of Acryloyl Chloride: Safety Protocols and Best Practices. (n.d.).

- Common Name: ACRYLYL CHLORIDE HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPL - NJ.gov. (n.d.).

- US9493584B2 - Poly (pentabromobenzyl acrylate) having specific properties - Google Patents. (n.d.).

- Pentabromobenzyl acrylate (PBB-Acr) | HELCOM. (n.d.).

- Supporting Information Synthesis of poly(tert-butyl acrylate) dibromide (Br-PtBA-Br). - The Royal Society of Chemistry. (n.d.).

- CAS 59447-57-3 Poly(pentabromobenzyl acrylate) - Alfa Chemistry. (n.d.).

- Acryloyl chloride - Wikipedia. (n.d.).

- Pentabromobenzyl Acrylate 59447-55-1 | TCI EUROPE N.V. (n.d.).

- Synthesis of poly (n-butyl acrylate) with tempo by nitroxide mediated polymerization method. (n.d.).

- Synthesizing an ester from an alcohol and acyl chloride - what solvent to use? (2013, November 27).

- Environmentally benign un-catalyzed esterification of alcohols under solvent-free condition using acetyl chloride. - IISTE.org. (n.d.).

- Acrylic acid, n-butyl ester - Organic Syntheses Procedure. (n.d.).

- Can anyone advise me on the reaction conditions of methacrylol chloride with alcohol? (2016, February 2).

- US4435594A - Process for the preparation of methacrylic acid esters - Google Patents. (n.d.).

Sources